molecular formula C6H5ClFNO2S B6604233 6-fluoro-4-methylpyridine-3-sulfonyl chloride CAS No. 2166649-66-5

6-fluoro-4-methylpyridine-3-sulfonyl chloride

Cat. No.: B6604233
CAS No.: 2166649-66-5
M. Wt: 209.63 g/mol
InChI Key: JVYFSIHCUFQKHS-UHFFFAOYSA-N
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Description

6-fluoro-4-methylpyridine-3-sulfonyl chloride: is an organic compound with the molecular formula C6H5ClFNO2S. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of fluorine and sulfonyl chloride groups in its structure makes it a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 6-fluoro-4-methylpyridine with chlorosulfonic acid under controlled conditions to yield the desired sulfonyl chloride compound .

Industrial Production Methods: In industrial settings, the production of 6-fluoro-4-methylpyridine-3-sulfonyl chloride may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 6-fluoro-4-methylpyridine-3-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Sulfonamide derivatives: Formed by reaction with amines.

    Sulfonate esters: Formed by reaction with alcohols.

    Sulfonothioate derivatives: Formed by reaction with thiols.

Scientific Research Applications

Chemistry: 6-fluoro-4-methylpyridine-3-sulfonyl chloride is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable intermediate in the preparation of complex molecules .

Biology and Medicine: In medicinal chemistry, this compound is used to synthesize biologically active molecules, including potential drug candidates. Its derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties .

Industry: The compound is employed in the development of specialty chemicals and materials. Its derivatives can be used in the formulation of advanced materials with specific properties .

Mechanism of Action

The mechanism of action of 6-fluoro-4-methylpyridine-3-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce sulfonyl groups into target molecules .

Comparison with Similar Compounds

Uniqueness: The presence of the fluorine atom in 6-fluoro-4-methylpyridine-3-sulfonyl chloride imparts unique electronic properties, enhancing its reactivity and making it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

6-fluoro-4-methylpyridine-3-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFNO2S/c1-4-2-6(8)9-3-5(4)12(7,10)11/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVYFSIHCUFQKHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1S(=O)(=O)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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